molecular formula C20H22F3NO3 B11514970 6,7-Diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11514970
M. Wt: 381.4 g/mol
InChI Key: LFJNYAXLIXMPPB-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes both diethoxy and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6,7-Diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways

Properties

Molecular Formula

C20H22F3NO3

Molecular Weight

381.4 g/mol

IUPAC Name

6,7-diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H22F3NO3/c1-3-25-17-11-14-9-10-24-19(16(14)12-18(17)26-4-2)13-5-7-15(8-6-13)27-20(21,22)23/h5-8,11-12,19,24H,3-4,9-10H2,1-2H3

InChI Key

LFJNYAXLIXMPPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)OC(F)(F)F)OCC

Origin of Product

United States

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